N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the following steps:
Formation of 6-chlorobenzo[d]thiazole: This is achieved by reacting 2-aminothiophenol with 2-chlorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. It can inhibit the growth of certain bacterial and fungal strains, making it a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, the compound is being investigated for its potential anticancer properties. Its ability to interfere with specific cellular pathways makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . In anticancer applications, it interferes with specific signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it more versatile in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDZECSHNMRZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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